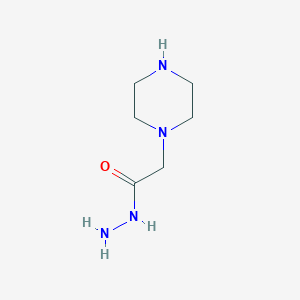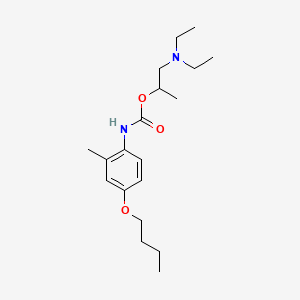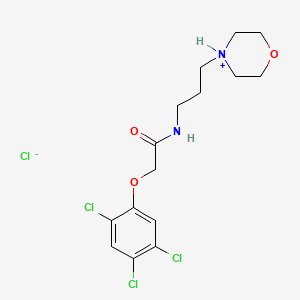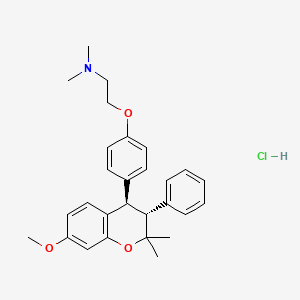
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride is a derivative of ormeloxifene, a selective estrogen receptor modulator (SERM). Ormeloxifene is known for its use as a nonsteroidal oral contraceptive and has been marketed under various trade names such as Centron, Novex-DS, Saheli, Sevista, and Chhaya
Méthodes De Préparation
The synthesis of des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride involves several steps, starting from the base compound ormeloxifene. The synthetic route typically includes the introduction of the pyrrolidinyl and dimethylamino groups to the ormeloxifene structure. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions vary depending on the specific substitution reaction being carried out.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is studied for its potential effects on biological systems, including its interaction with estrogen receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of conditions related to estrogen receptor modulation.
Industry: It may be used in the development of new materials or products that leverage its unique chemical properties
Mécanisme D'action
The mechanism of action of des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it can either activate or inhibit estrogen receptors depending on the tissue type. This dual action allows it to exert specific effects on different tissues, making it useful for various therapeutic applications. The molecular targets and pathways involved include the estrogen receptor signaling pathways, which play a crucial role in regulating various physiological processes .
Comparaison Avec Des Composés Similaires
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride can be compared with other selective estrogen receptor modulators such as tamoxifen and raloxifene. While all these compounds interact with estrogen receptors, this compound is unique due to its specific chemical structure and the presence of the pyrrolidinyl and dimethylamino groups. These structural differences can lead to variations in their pharmacological profiles and therapeutic applications .
Similar compounds include:
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Bazedoxifene: Used in combination with conjugated estrogens for the treatment of menopausal symptoms and prevention of osteoporosis.
Propriétés
Numéro CAS |
84394-08-1 |
|---|---|
Formule moléculaire |
C28H34ClNO3 |
Poids moléculaire |
468.0 g/mol |
Nom IUPAC |
2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C28H33NO3.ClH/c1-28(2)27(21-9-7-6-8-10-21)26(24-16-15-23(30-5)19-25(24)32-28)20-11-13-22(14-12-20)31-18-17-29(3)4;/h6-16,19,26-27H,17-18H2,1-5H3;1H/t26-,27+;/m1./s1 |
Clé InChI |
GVCYIHCJGMBMGJ-OUPRKWGVSA-N |
SMILES isomérique |
CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4)C.Cl |
SMILES canonique |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
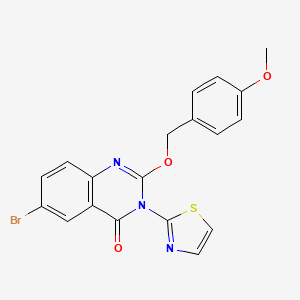




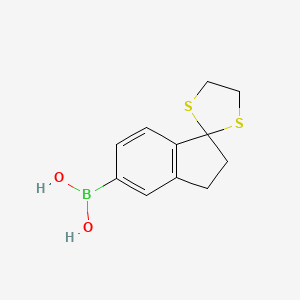
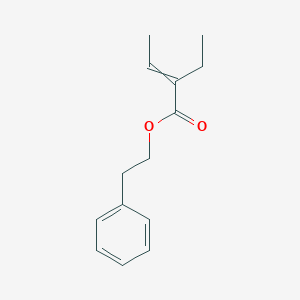
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)

